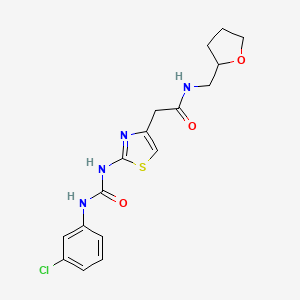
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H19ClN4O3S and its molecular weight is 394.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic molecule that integrates a thiazole ring, a urea linkage, and a chlorophenyl group. This structure suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity based on recent studies, synthetic routes, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C17H19ClN4O2S, with a molecular weight of 378.9 g/mol. Its structural features include:
- Thiazole ring : Known for its reactivity and biological significance.
- Chlorophenyl group : Often associated with enhanced biological activity.
- Urea linkage : Can facilitate interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit significant biological activities. The following table summarizes some related compounds and their respective activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide | Thiazole ring, chlorophenyl group | Anticancer activity |
| Benzothiazolinone acetamide analogs | Benzothiazole structure | Antimicrobial properties |
| Thiazolidinone derivatives | Thiazole ring with additional functional groups | Antimicrobial activity |
The mechanism of action for this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The urea linkage and thiazole ring can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting their activity. Moreover, the chlorophenyl group may participate in hydrophobic interactions, stabilizing the compound-protein complex.
Case Studies
- Antimicrobial Activity : A study evaluated the compound's efficacy against gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The results indicated that compounds with similar structures exhibited submicromolar activity against these pathogens, suggesting that the thiazole and urea functionalities contribute to their antimicrobial effects .
- Cytotoxicity : In another investigation focusing on cancer cell lines, it was found that derivatives of compounds containing thiazole rings showed significant cytotoxicity against various cancer cells while maintaining low toxicity to primary mammalian cells. This selectivity is crucial for developing potential anticancer agents.
ADMET Properties
Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential for evaluating the drug-like potential of new compounds. The compound's lipophilicity was experimentally determined, correlating with its biological activity. Compounds exhibiting higher lipophilicity often demonstrate better absorption and distribution profiles in biological systems .
Propiedades
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3S/c18-11-3-1-4-12(7-11)20-16(24)22-17-21-13(10-26-17)8-15(23)19-9-14-5-2-6-25-14/h1,3-4,7,10,14H,2,5-6,8-9H2,(H,19,23)(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJNOZRXVDIOAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














